molecular formula C14H17F3N4O2S B12221269 2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine

2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine

Cat. No.: B12221269
M. Wt: 362.37 g/mol
InChI Key: SWCPKNHKEYUPDG-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a complex organic compound that features a thiomorpholine ring, a pyrimidine ring with a trifluoromethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a thiol under controlled conditions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be introduced through nucleophilic substitution reactions.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting an appropriate diol with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine: Lacks the thiomorpholine ring.

    2-(Thiomorpholine-4-carbonyl)-4-[4-(methyl)pyrimidin-2-yl]morpholine: Lacks the trifluoromethyl group.

Uniqueness

2-(Thiomorpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is unique due to the presence of both the thiomorpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17F3N4O2S

Molecular Weight

362.37 g/mol

IUPAC Name

thiomorpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C14H17F3N4O2S/c15-14(16,17)11-1-2-18-13(19-11)21-3-6-23-10(9-21)12(22)20-4-7-24-8-5-20/h1-2,10H,3-9H2

InChI Key

SWCPKNHKEYUPDG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3

Origin of Product

United States

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